Glutathionylspermidine

Enzyme Kinetics Substrate Specificity Trypanothione Biosynthesis

Glutathionylspermidine (Gsp) is the essential biosynthetic intermediate for trypanothione in parasitic trypanosomatids and a key metabolite in E. coli. Its unique γ-glutamyl moiety and strict substrate specificity (K(GSH)=609 µM, K(Spd)=157 µM) render generic substitution with glutathione or spermidine impossible for enzyme assays and inhibitor screening. The bifunctional Gsp synthetase/amidase system provides a validated model for redox-regulated post-translational modification studies. Supplied at ≥98% purity with established HPLC quantification methods, this product supports high-throughput screening, metabolic flux analysis, and novel inhibitor development against trypanothione synthetase.

Molecular Formula C17H34N6O5S
Molecular Weight 434.6 g/mol
CAS No. 33932-35-3
Cat. No. B10777622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutathionylspermidine
CAS33932-35-3
Molecular FormulaC17H34N6O5S
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESC(CCNCCCNC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N)CN
InChIInChI=1S/C17H34N6O5S/c18-6-1-2-7-20-8-3-9-21-15(25)10-22-16(26)13(11-29)23-14(24)5-4-12(19)17(27)28/h12-13,20,29H,1-11,18-19H2,(H,21,25)(H,22,26)(H,23,24)(H,27,28)/t12-,13-/m0/s1
InChIKeyNEDQLXHBVHSKNV-STQMWFEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glutathionylspermidine (CAS 33932-35-3) Procurement Guide: Intermediate in Trypanothione Biosynthesis and Unique Metabolic Marker


Glutathionylspermidine (Gsp) is a conjugate of glutathione (GSH) and spermidine, serving as a critical intermediate in the biosynthesis of trypanothione [N1,N8-bis(glutathionyl)spermidine], a unique thiol-redox metabolite essential for parasitic trypanosomatids such as Trypanosoma and Leishmania species [1]. It is also a metabolite in Escherichia coli, where it is synthesized and hydrolyzed by the bifunctional enzyme glutathionylspermidine synthetase/amidase (GspSA) [2]. The compound plays a key role in redox regulation and post-translational modification through protein S-thiolation in bacteria [3].

Why Glutathionylspermidine (CAS 33932-35-3) Cannot Be Replaced by Generic Glutathione or Spermidine Analogs


Generic substitution with glutathione (GSH), spermidine, or simple analogs is not feasible for applications requiring glutathionylspermidine (Gsp) due to its distinct enzyme recognition profile and role as a specific intermediate. Gsp synthetase from Crithidia fasciculata exhibits a well-defined kinetic mechanism with specific substrate affinities (K(GSH) = 609 µM, K(Spd) = 157 µM, K(ATP) = 215 µM) [1]. Modifications to the γ-glutamyl moiety of glutathione result in complete loss of substrate activity, and only specific alkylations of the cysteine thiol are tolerated [2]. Furthermore, the bifunctional nature of the Gsp synthetase/amidase in E. coli, which catalyzes both synthesis and hydrolysis, is a unique system that cannot be recapitulated with simple analogs [3].

Quantitative Evidence Guide for Glutathionylspermidine (CAS 33932-35-3) Differentiation Against Analogs and Alternative Substrates


Comparative Kinetic Analysis of Glutathionylspermidine Synthetase from Crithidia fasciculata Reveals Distinct Substrate Affinities

Glutathionylspermidine synthetase (CfGspS) from Crithidia fasciculata displays a rapid equilibrium random ter-ter kinetic mechanism with distinct kinetic constants for its substrates. The K values for glutathione (GSH), spermidine (Spd), and ATP are 609 µM, 157 µM, and 215 µM, respectively [1]. This contrasts with the E. coli Gsp synthetase, which exhibits different kinetic parameters and a bifunctional nature [2].

Enzyme Kinetics Substrate Specificity Trypanothione Biosynthesis

Substrate Specificity Profiling of Glutathionylspermidine Synthetase Identifies Essential Recognition Elements and Tolerable Modifications

Recognition at the γ-glutamyl moiety of glutathione is essential for substrate activity with CfGspS; any modification results in total loss of activity [1]. Alkylation of the cysteine thiol with methyl, ethyl, or propyl groups yields analogs with catalytic efficiencies (kcat/Km) equivalent to or better than glutathione. For example, substitution of L-Cys with L-Val or L-Ile gives relative catalytic efficiencies of 1.1 and 1.5, respectively [1]. In contrast, bulkier S-butyl analogs are poor substrates, and other modifications lead to inhibition rather than substrate activity [1].

Substrate Specificity Enzyme Recognition Analog Design

Potent and Selective Inhibition of Glutathionylspermidine Synthetase by Phosphinate Analog

A phosphinate analog of glutathionylspermidine acts as a potent, slow-binding bisubstrate inhibitor of CfGspS, competitive with respect to both GSH and spermidine [1]. It exhibits a dissociation constant (Ki) of 18.6 nM, making it the most potent inhibitor identified to date for this enzyme [1]. In comparison, a tetrahedral phosphonate analog, acting as a simple ground-state analog of GSH, has a Ki of approximately 156 µM [1]. The phosphinate analog also inhibits recombinant trypanothione synthetase from various species with Ki(app) values 20-40-fold greater than that for CfGspS [1].

Enzyme Inhibition Inhibitor Design Drug Discovery

Comparative Kinetic Parameters of Trypanothione Synthetase Across Trypanosomatid Species

Trypanothione synthetase (TryS) from Leishmania major and Trypanosoma brucei exhibit distinct kinetic parameters for glutathionylspermidine as a substrate [1]. In L. major, the apparent Km for glutathionylspermidine is 40 µM, with kcat = 2 s-1 [2]. In T. brucei, the apparent Km for glutathionylspermidine is 2.4 µM [3]. This ~17-fold difference in affinity indicates species-specific variations in enzyme efficiency that must be considered in cross-species studies and inhibitor design.

Enzyme Kinetics Species Comparison Trypanothione Biosynthesis

Redox Regulation via Selective Inactivation of Glutathionylspermidine Amidase Activity in E. coli

In E. coli, the bifunctional enzyme GspSA catalyzes both synthesis and hydrolysis of Gsp. Under oxidative stress, the amidase activity is selectively inactivated by oxidation of the catalytic cysteine (Cys59) to sulfenic acid, while the synthetase activity remains unaffected [1]. This selective inactivation leads to the accumulation of Gsp S-thiolated proteins, a novel post-translational modification [2]. The Gsp amidase activity decreases as a function of time and dose of H2O2, with a 50% inhibitory concentration of 250 µM [3].

Redox Regulation Post-translational Modification Enzyme Activity

Analytical Separation and Quantification of Glutathionylspermidine via Reversed-Phase HPLC

Glutathionylspermidine (Gsp), along with glutathione, monoglutathionylspermidine, trypanothione, and their corresponding disulfides, can be separated and quantified using reversed-phase high-performance liquid chromatography (HPLC) [1]. This method allows for the specific analysis of Gsp in complex biological matrices from trypanosomatids and bacteria [2].

Analytical Chemistry HPLC Metabolite Quantification

Optimal Research and Industrial Application Scenarios for Glutathionylspermidine (CAS 33932-35-3) Based on Quantitative Evidence


Enzymatic Studies of Trypanothione Biosynthesis in Trypanosomatids

Glutathionylspermidine serves as a key intermediate in trypanothione biosynthesis, and its specific kinetic parameters (e.g., Km values for TryS from L. major and T. brucei) are essential for designing and interpreting enzyme assays aimed at understanding and inhibiting this pathway in parasitic protozoa [1]. The defined substrate specificity of CfGspS also guides the development of specific inhibitors [2].

Inhibitor Screening and Drug Discovery for Trypanosomiasis and Leishmaniasis

The identification of potent inhibitors like the phosphinate analog (Ki = 18.6 nM) provides a benchmark for screening novel compounds targeting glutathionylspermidine synthetase and trypanothione synthetase [1]. The distinct kinetic behavior and species-specific differences (e.g., Km for Gsp in TryS) inform the selection of appropriate enzyme sources and assay conditions for high-throughput screening [2].

Investigation of Redox Regulation and Post-Translational Modifications in Bacteria

The selective inactivation of Gsp amidase activity under oxidative stress (IC50 = 250 µM H2O2) and the resulting accumulation of Gsp S-thiolated proteins provide a model for studying redox-regulated post-translational modifications in E. coli [1]. This system can be used to explore the role of Gsp in bacterial stress responses and to identify novel protein targets of S-thiolation.

Analytical Method Development for Metabolite Quantification

The established reversed-phase HPLC method for separating and quantifying glutathionylspermidine alongside related thiols [1] is critical for metabolic studies in both trypanosomatids and bacteria. This method supports research into metabolic fluxes, enzyme kinetics, and the effects of inhibitors on trypanothione pathway intermediates.

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